A Comprehensive Technical Guide to 3-methyl-1H-pyrazol-4-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3-methyl-1H-pyrazol-4-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 3-methyl-1H-pyrazol-4-amine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Identification and Physicochemical Properties
3-methyl-1H-pyrazol-4-amine hydrochloride is a salt of the heterocyclic amine 3-methyl-1H-pyrazol-4-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.
The primary identifier for 3-methyl-1H-pyrazol-4-amine is CAS Number 113140-10-6[1][][3][4]. It is important to note that while this CAS number is frequently assigned to the hydrochloride salt by commercial suppliers, it technically refers to the free base. A distinct CAS number, 854698-16-1, is assigned to 3-methyl-1H-pyrazol-4-amine dihydrochloride[5]. For clarity in research and procurement, it is crucial to specify the desired salt form.
Physicochemical Data
A summary of the key physicochemical properties of 3-methyl-1H-pyrazol-4-amine and its hydrochloride salt is presented below. Data for the free base is included for comparative purposes.
| Property | Value | Source |
| Chemical Formula | C₄H₈ClN₃ | N/A |
| Molecular Weight | 133.58 g/mol | N/A |
| CAS Number | 113140-10-6 (often used for HCl salt) | [1][][3] |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| Melting Point | Not explicitly found for the hydrochloride | N/A |
| Boiling Point (free base) | 309.4 °C at 760 mmHg | [] |
| Density (free base) | 1.221 g/cm³ | [] |
| Solubility | Soluble in water and polar organic solvents | N/A |
Synthesis of 3-methyl-1H-pyrazol-4-amine Hydrochloride: A Step-by-Step Protocol
The synthesis of 3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the formation of the pyrazole ring through a cyclocondensation reaction, followed by the introduction of the amino group and subsequent salt formation. The Knorr pyrazole synthesis and related methodologies are foundational to this process[6].
Workflow for the Synthesis of 3-methyl-1H-pyrazol-4-amine Hydrochloride
Caption: Synthetic workflow for 3-methyl-1H-pyrazol-4-amine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole
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To a stirred and cooled (0-5 °C) solution of 3-methyl-1H-pyrazole in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-methyl-4-nitro-1H-pyrazole.
Step 2: Synthesis of 3-methyl-1H-pyrazol-4-amine
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Suspend 3-methyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is the use of tin(II) chloride in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
-
If using SnCl₂/HCl, heat the reaction mixture under reflux for several hours. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.
-
Upon completion of the reaction, if using SnCl₂, basify the mixture to precipitate the tin salts and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield crude 3-methyl-1H-pyrazol-4-amine.
Step 3: Formation of 3-methyl-1H-pyrazol-4-amine Hydrochloride
-
Dissolve the crude 3-methyl-1H-pyrazol-4-amine in a suitable anhydrous organic solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with the anhydrous solvent, and dry under vacuum to obtain 3-methyl-1H-pyrazol-4-amine hydrochloride.
Spectroscopic Characterization
The structure of 3-methyl-1H-pyrazol-4-amine hydrochloride can be confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic peaks for the methyl protons, the pyrazole ring proton, and the amine protons (which may be broad and exchangeable). The chemical shifts will be influenced by the protonation of the amine and the pyrazole ring.
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¹³C NMR will show distinct signals for the methyl carbon and the three carbons of the pyrazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the ammonium group and the pyrazole N-H, C-H stretching of the methyl and pyrazole ring, and C=N and C=C stretching vibrations of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the free base (C₄H₇N₃) at m/z 97.12[1][7].
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of bioactive molecules due to its versatile chemical properties and ability to mimic biological structures. 3-methyl-1H-pyrazol-4-amine hydrochloride serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds.
Role as a Key Building Block
The primary amine group at the 4-position of the pyrazole ring provides a reactive handle for further functionalization. This allows for the facile introduction of various substituents and the construction of more complex molecular architectures. This is particularly valuable in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Examples of Therapeutic Areas
Derivatives of 3-methyl-1H-pyrazol-4-amine have shown promise in a multitude of therapeutic areas:
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Oncology: Pyrazole-containing compounds are well-known as potent kinase inhibitors. The 3-methyl-1H-pyrazol-4-amine scaffold can be elaborated to target various kinases implicated in cancer progression[8][9]. For instance, it can serve as a precursor for the synthesis of inhibitors of Aurora kinases, which are crucial for cell cycle regulation[10].
-
Inflammation and Pain: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel pyrazole derivatives synthesized from intermediates like 3-methyl-1H-pyrazol-4-amine are continuously being explored for their anti-inflammatory and analgesic properties[11].
-
Infectious Diseases: The pyrazole scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral activities[12].
-
Neurodegenerative Diseases: Recent research has explored pyrazole derivatives for their neuroprotective effects[13].
The strategic importance of 3-methyl-1H-pyrazol-4-amine hydrochloride lies in its ability to be readily incorporated into diverse molecular frameworks, enabling the exploration of a vast chemical space for the discovery of new and effective drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-methyl-1H-pyrazol-4-amine hydrochloride.
-
Hazard Identification: This compound is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation[14][15][16].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
Conclusion
3-methyl-1H-pyrazol-4-amine hydrochloride is a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis, reactive amine functionality, and the inherent biological relevance of the pyrazole core make it a frequently utilized starting material in the quest for novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective application in research and development.
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